Home > Products > Screening Compounds P145325 > Cilengitide trifluoroacetate
Cilengitide trifluoroacetate - 199807-35-7

Cilengitide trifluoroacetate

Catalog Number: EVT-287842
CAS Number: 199807-35-7
Molecular Formula: C27H40N8O7
Molecular Weight: 702.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cilengitide is a cyclic Arg-Gly-Asp peptide with potential antineoplastic activity. Cilengitide binds to and inhibits the activities of the alpha(v)beta(3) and alpha(v)beta(5) integrins, thereby inhibiting endothelial cell-cell interactions, endothelial cell-matrix interactions, and angiogenesis.
Overview

Cilengitide trifluoroacetate, also known as EMD121974, is a cyclic pentapeptide that contains an Arg-Gly-Asp motif, which is crucial for its selective binding to integrins, specifically αvβ3 and αvβ5. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and tissue repair due to its role in modulating cell adhesion and migration.

Source

Cilengitide was developed by Merck KGaA and has been studied extensively in preclinical and clinical settings. Its development was aimed at creating a potent integrin antagonist that could inhibit tumor growth and metastasis by disrupting the interaction between cancer cells and the extracellular matrix.

Classification

Cilengitide trifluoroacetate is classified as an integrin inhibitor. It falls under the category of cyclic peptides, which are compounds characterized by a circular arrangement of amino acids that confer stability and specific biological activity.

Synthesis Analysis

The synthesis of Cilengitide trifluoroacetate typically involves solid-phase peptide synthesis techniques. The process can be summarized as follows:

  1. Starting Materials: Fmoc-protected amino acids are used alongside Wang resin as the solid support.
  2. Coupling Reactions: Each amino acid is coupled sequentially to the resin-bound peptide chain using coupling agents such as HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) under controlled conditions.
  3. Cyclization: After synthesizing the linear peptide, cyclization occurs through head-to-tail linkage facilitated by activating agents like PyBOP (benzotriazol-1-yl-oxy) and anhydrous solvents.
  4. Cleavage and Purification: The final product is cleaved from the resin using a cleavage cocktail (typically containing trifluoroacetic acid) and purified via high-performance liquid chromatography.
Molecular Structure Analysis

Cilengitide trifluoroacetate has a molecular formula of C27H40N8C_{27}H_{40}N_{8} and features a cyclic structure that enhances its stability compared to linear peptides. The chemical structure includes:

  • Cyclic Configuration: The cyclic nature of Cilengitide allows for specific conformations that are essential for binding to integrins.
  • Functional Groups: The presence of functional groups such as amines and carboxylic acids contributes to its biological activity.

The structural representation can be described as:

cyclo Asp d Phe N MeVal Arg Gly \text{cyclo Asp d Phe N MeVal Arg Gly }

This configuration facilitates interactions with integrin receptors, promoting selective binding .

Chemical Reactions Analysis

Cilengitide undergoes various chemical reactions during its synthesis, including:

  1. Coupling Reactions: These reactions involve the formation of peptide bonds between amino acids.
  2. Cyclization Reactions: The cyclization step is critical for forming the cyclic structure, which stabilizes the peptide and enhances its biological function.
  3. Cleavage Reactions: Cleavage from the resin involves breaking bonds using strong acids, which releases the peptide from the solid support.

These reactions require careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Mechanism of Action

Cilengitide exerts its biological effects primarily through inhibition of integrin-mediated cell adhesion and signaling pathways. Its mechanism can be outlined as follows:

  1. Binding to Integrins: Cilengitide binds specifically to αvβ3 and αvβ5 integrins on the surface of cells.
  2. Disruption of Cell Adhesion: By occupying the binding sites on these integrins, Cilengitide prevents their interaction with extracellular matrix proteins such as fibronectin and vitronectin.
  3. Inhibition of Tumor Growth: This disruption leads to reduced cell proliferation, migration, and invasion, ultimately inhibiting tumor growth and metastasis.

Studies have demonstrated that Cilengitide's action can influence various cellular processes such as apoptosis (programmed cell death) and angiogenesis (formation of new blood vessels), making it a candidate for cancer therapy .

Physical and Chemical Properties Analysis

Cilengitide trifluoroacetate possesses distinct physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water due to its hydrophobic regions.
  • Stability: The cyclic structure provides enhanced stability against enzymatic degradation compared to linear peptides.

The compound's low permeability is noted in pharmacokinetic studies, suggesting that formulation strategies may be necessary to enhance bioavailability when administered therapeutically .

Applications

Cilengitide trifluoroacetate has several scientific applications:

  1. Cancer Therapy: It is primarily investigated for its ability to inhibit tumor growth by targeting integrins involved in cancer progression.
  2. Tissue Engineering: Due to its role in cell adhesion modulation, it is explored in regenerative medicine for enhancing tissue repair processes.
  3. Research Tool: Cilengitide serves as a valuable tool in studying integrin biology and related signaling pathways in various cellular contexts.
Molecular Pharmacology of Cilengitide Trifluoroacetate

Integrin Targeting Specificity: αvβ3 and αvβ5 Receptor Antagonism

Cilengitide trifluoroacetate (EMD 121974, NSC 707544) is a cyclic pentapeptide engineered to mimic the Arg-Gly-Asp (RGD) motif found in extracellular matrix (ECM) proteins such as vitronectin, fibronectin, and osteopontin. This structural mimicry enables high-affinity binding to the RGD-recognition sites of αvβ3 and αvβ5 integrins, transmembrane receptors overexpressed in tumor cells and angiogenic vasculature [1] [6] [8].

RGD Motif Mimicry and Binding Affinity Analysis

The cyclic conformation of cilengitide (c(RGDf(NMe)V)) restricts its flexibility, pre-organizing the RGD pharmacophore for optimal interaction with integrin binding pockets. This spatial arrangement results in subnanomolar to nanomolar inhibitory potency:

  • αvβ3 integrin: IC₅₀ = 0.4–4.1 nM in cell-free assays
  • αvβ5 integrin: IC₅₀ = 79–120 nM in cell adhesion assays [1] [5] [6].

The trifluoroacetate salt enhances solubility for intravenous administration but does not alter the core pharmacophore activity. Binding occurs at the extracellular αv subunit interface, disrupting ligand engagement and subsequent integrin clustering [6] [8].

Table 1: Binding Affinity of Cilengitide Trifluoroacetate to Key Integrins

Integrin ReceptorIC₅₀ (nM)Assay System
αvβ30.4–4.1Cell-free, competition ELISA
αvβ3220HEK293 cell adhesion to fibrinogen
αvβ579–120HT-29 cell adhesion to vitronectin
αvβ3/αvβ5370SKOV3 cell adhesion to fibrinogen

Selectivity Profiling Against gpIIbIIIa and Other Integrins

Cilengitide exhibits >10-fold selectivity for αvβ3/αvβ5 over the platelet integrin gpIIbIIIa (αIIbβ3), a critical determinant for minimizing bleeding complications. Key selectivity data include:

  • gpIIbIIIa inhibition requires ~10-fold higher concentrations (IC₅₀ > 1,000 nM) compared to αvβ3 [1] [6].
  • Negligible activity against β1-family integrins (e.g., α5β1) at therapeutic concentrations [8].This selectivity profile stems from conformational differences in the RGD-binding pocket of gpIIbIIIa, which accommodates cilengitide less optimally than αvβ3 [6] [8].

Mechanistic Pathways in Tumor Microenvironment Modulation

Inhibition of FAK, Src, and Akt Phosphorylation

Integrin antagonism by cilengitide disrupts focal adhesion complex signaling, directly inhibiting phosphorylation of key kinases:

  • FAK (Y397): Dose-dependent reduction (50–80%) at 20–60 μg/mL in HMEC-1 endothelial and G28/G44 glioma cells within 30–120 minutes [1] [3].
  • Src (Y416/Y418): Suppression parallels FAK inhibition, disrupting downstream cytoskeletal assembly and survival pathways [3] [10].
  • Akt (Ser473): Inactivation blocks pro-survival signals, sensitizing cells to anoikis (detachment-induced apoptosis) [3].

Mechanistically, unligated αvβ3/αvβ5 integrins fail to recruit talin and paxillin, preventing FAK autophosphorylation and subsequent Src/FAK complex formation. This cascade abrogates PI3K/Akt and Ras/MAPK activation [3] [10].

Table 2: Cellular Effects of Cilengitide-Mediated Kinase Inhibition

Cell LineTreatmentFAK InhibitionApoptosis InductionFunctional Outcome
HMEC-120–60 μg/mL, 1h>70%40–60% (24h)Cytoskeletal disassembly
U87MG100 nM, 24hNot reportedSignificant at 48hp53 accumulation
G28/G445–50 μg/mL, 24h>80%25–50%Loss of adhesion; anoikis

Regulation of Angiogenesis via VEGF/FGF-2 Suppression

Cilengitide indirectly suppresses VEGF and basic fibroblast growth factor (FGF-2) signaling through dual mechanisms:

  • Endothelial Cell Detachment: At 1–50 μg/mL, cilengitide induces dose-dependent detachment of HMEC-1 and HUVECs from vitronectin/fibronectin matrices, disrupting endothelial tube formation and migration [3] [6].
  • Growth Factor Receptor Cross-Talk: Integrin αvβ5 physically associates with VEGFR2. Cilengitide blockade decouples this interaction, reducing VEGFR2 phosphorylation and downstream ERK activation even in the presence of VEGF [6] [8].

Notably, cilengitide inhibits differentiation of endothelial progenitor cells (EPCs) at nanomolar concentrations, further impairing neovascularization in tumors [6] [8]. In glioblastoma models, this results in reduced microvessel density and normalized tumor vasculature [2] [6].

Properties

CAS Number

199807-35-7

Product Name

Cilengitide trifluoroacetate

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C27H40N8O7

Molecular Weight

702.7

InChI

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1

InChI Key

WHJCSACXAPYNTG-LOPTWHKWSA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O

Solubility

Soluble in water

Synonyms

EMD-85189; EMD 85189; EMD85189; EMD-121974; EMD121974; EMD 121974; NSC-707544; D03497; Cilengitide TFA salt; Cyclo(L-arginylglycyl-L-aspartyl-D-phenylalanyl-N-methyl-L-valyl)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.